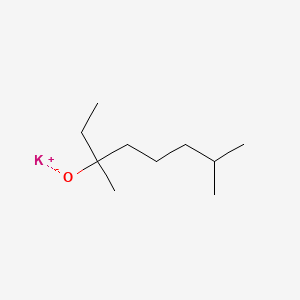

(1,5-Dimethyl-1-ethylhexyloxy) potassium

Description

Properties

CAS No. |

263148-42-1 |

|---|---|

Molecular Formula |

C10H22KO |

Molecular Weight |

197.38 g/mol |

IUPAC Name |

potassium;3,7-dimethyloctan-3-olate |

InChI |

InChI=1S/C10H22O.K/c1-5-10(4,11)8-6-7-9(2)3;/h9,11H,5-8H2,1-4H3; |

InChI Key |

UVMCOHMRQYTDSD-UHFFFAOYSA-N |

SMILES |

CCC(C)(CCCC(C)C)[O-].[K+] |

Canonical SMILES |

CCC(C)(CCCC(C)C)O.[K] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Preparation Methods

Direct Alkoxide Formation Using Potassium Hydroxide in Aprotic Solvent

One common and effective method involves the reaction of the corresponding alkyl alcohol with potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or mild heating.

KOH powder (1.32 mol) is stirred and deaerated in dry DMSO.

The branched alkyl phenol or alcohol (e.g., 4-(octyloxy)phenol) and the alkyl bromide (e.g., 2-ethylhexyl bromide) are added.

The mixture is stirred for 3 hours at room temperature.

The reaction is quenched by pouring into ice water, followed by extraction with hexane.

The organic layers are dried and solvent removed to yield the alkoxide salt as an oily material.

Use of Potassium Metal for Alkoxide Formation

Alternatively, potassium metal can be directly reacted with the branched alcohol under inert atmosphere (e.g., nitrogen or argon) to form the potassium alkoxide with high purity.

The alcohol is dissolved in dry ether or THF.

Potassium metal is added slowly at 0 °C to room temperature.

The reaction proceeds with hydrogen gas evolution.

The alkoxide is isolated by filtration and solvent removal under inert conditions.

This method is classical and offers high purity but requires careful handling of reactive potassium metal.

Phase Transfer Catalysis and Elevated Temperature Reactions

In some cases, phase transfer catalysts (PTC) such as tetrabutylammonium salts are employed to facilitate the reaction between potassium hydroxide and alkyl halides in biphasic systems (organic solvent-water).

Alkyl halide (e.g., 2-ethylhexyl bromide) is reacted with KOH in the presence of PTC in solvents like toluene or xylene.

Reaction temperatures range from 50 °C to reflux (up to boiling point of the solvent).

The reaction time varies from several hours to overnight.

After completion, the organic layer is separated, washed, and the alkoxide isolated.

Data Table: Typical Reaction Conditions and Yields

Mechanistic Insights and Research Findings

The reaction of potassium hydroxide with alkyl bromides proceeds via an SN2 nucleophilic substitution mechanism, where the hydroxide ion or alkoxide ion displaces the bromide.

The use of polar aprotic solvents like DMSO enhances the nucleophilicity of the potassium hydroxide, improving reaction rates and yields.

Protection of sensitive groups (if present) may be necessary to prevent side reactions, but for simple alkyl ethers, direct etherification is feasible.

The steric hindrance of the 1,5-dimethyl-1-ethylhexyl group can affect the reaction rate; thus, reaction times and temperatures may be optimized accordingly.

Avoiding the use of strong bases like potassium tert-butoxide in some cases helps prevent side reactions or polymerization.

The potassium alkoxide formed is sensitive to moisture and should be handled under inert atmosphere to prevent hydrolysis.

Summary of Key Literature Sources

Chemical Reactions Analysis

(1,5-Dimethyl-1-ethylhexyloxy) potassium undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

Elimination Reactions: It can facilitate the elimination of hydrogen halides from alkyl halides, leading to the formation of alkenes.

Catalysis: It is used as a catalyst in polymerization reactions, particularly in the formation of polymers from monomers.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific substrates and reaction conditions employed.

Scientific Research Applications

(1,5-Dimethyl-1-ethylhexyloxy) potassium has several scientific research applications:

Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.

Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Polymerization: It is employed in the polymerization of monomers to form polymers with specific properties.

Biological Research: Preliminary studies suggest potential analgesic and anti-inflammatory effects, indicating possible applications in medicine.

Mechanism of Action

The mechanism by which (1,5-Dimethyl-1-ethylhexyloxy) potassium exerts its effects involves its role as a nucleophile and base in chemical reactions. It can deprotonate acidic protons, facilitating various organic transformations. In biological systems, its potential analgesic and anti-inflammatory effects may be mediated through interactions with specific molecular targets and pathways, although detailed mechanisms are not yet fully understood.

Comparison with Similar Compounds

Structural and Molecular Properties

The molecular formula of (1,5-Dimethyl-1-ethylhexyloxy) potassium is C₉H₁₉OK (molecular weight ≈ 182.35 g/mol). Its bulky alkyl group distinguishes it from linear or less-substituted potassium alkoxides. Below is a comparative analysis:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure |

|---|---|---|---|

| This compound | C₉H₁₉OK | ~182.35 | Highly branched tertiary alkoxide |

| Potassium tert-butoxide | C₄H₉OK | 112.21 | Branched tertiary alkoxide |

| Potassium hydroxide | KOH | 56.11 | Simple inorganic base |

| Potassium chloride | KCl | 74.55 | Ionic salt |

Reactivity and Basicity

Potassium alkoxides are stronger bases than their sodium counterparts due to potassium’s lower electronegativity. The steric bulk of this compound reduces its nucleophilicity but enhances its selectivity in deprotonation reactions. For example:

Solubility and Stability

- Solubility : The compound is likely sparingly soluble in water (due to hydrophobic alkyl chains) but soluble in polar aprotic solvents like THF or DMSO. This contrasts with KOH (highly water-soluble) and KCl (water-soluble ionic salt) .

- Stability : Hygroscopic and air-sensitive, requiring anhydrous handling. Its branched structure may improve thermal stability compared to linear alkoxides.

Research Findings and Industrial Relevance

- Steric Effects : The bulky alkyl group minimizes side reactions in esterifications or Grignard-like reactions.

- Catalytic Uses : Potassium tert-butoxide analogs are employed in alkoxylation and elimination reactions; this compound could serve similar roles in specialized syntheses .

Q & A

Q. How does the coordination geometry of this compound influence its performance in supramolecular catalysis?

- Methodological Answer : EXAFS and XANES can determine potassium’s coordination number and bond distances in solution. Compare catalytic activity in systems with chelating ligands (e.g., crown ethers) to isolate geometric effects. Correlate findings with reaction turnover rates and selectivity metrics .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.